N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide
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Overview
Description
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science . The adamantane moiety in the compound adds to its stability and unique properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: The adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Chemical Reactions Analysis
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety contributes to its stability and enhances its binding affinity to target molecules. The 1,3,4-thiadiazole ring is known to interact with various enzymes and receptors, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide can be compared with other similar compounds such as:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
These compounds share the adamantane and 1,3,4-thiadiazole moieties but differ in their substituents, leading to variations in their chemical and pharmacological properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C23H29N3O2S |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide |
InChI |
InChI=1S/C23H29N3O2S/c1-2-3-8-28-19-6-4-18(5-7-19)20(27)24-22-26-25-21(29-22)23-12-15-9-16(13-23)11-17(10-15)14-23/h4-7,15-17H,2-3,8-14H2,1H3,(H,24,26,27) |
InChI Key |
YBJVGBOVCZTIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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